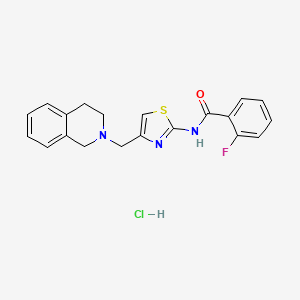
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride is a synthetic organic compound known for its unique structural features and diverse applications in scientific research. This compound combines the functional groups of benzamide, thiazole, and dihydroisoquinoline, making it a molecule of interest in various chemical, biological, and industrial fields.
准备方法
Synthetic Routes
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride involves a multi-step process:
Formation of the Thiazole Ring: : Thiazole synthesis can begin with the reaction of α-haloketones with thioureas under mild conditions.
Introduction of the Benzamide Group: : The 2-fluorobenzoic acid undergoes activation (e.g., with thionyl chloride) to form the corresponding acyl chloride, which then reacts with the thiazole intermediate.
Formation of Dihydroisoquinoline Derivative: : Reduction of isoquinoline derivatives followed by N-alkylation introduces the dihydroisoquinoline moiety.
Final Coupling: : The intermediate compounds are coupled under conditions that favor the formation of the amide bond, resulting in the final product.
Industrial Production Methods
Industrial production of this compound likely involves optimized conditions for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride can undergo various chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide, potentially yielding different oxidation states of the thiazole ring.
Reduction: : Reduction, using agents like sodium borohydride, affects the isoquinoline moiety, possibly forming dihydro derivatives.
Substitution: : The fluorobenzamide group allows for electrophilic aromatic substitution, using reagents like nitronium ions or bromine under controlled conditions.
Hydrolysis: : The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding acids and amines.
科学研究应用
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride has found applications in several research fields:
Chemistry: : Serves as an intermediate in the synthesis of complex organic molecules.
Biology: : Used as a probe for studying enzyme kinetics and binding interactions.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Potentially utilized as a catalyst or a building block for specialty chemicals.
作用机制
The compound's effects are primarily due to its interaction with specific molecular targets. The thiazole and dihydroisoquinoline moieties may allow it to bind to particular enzymes or receptors, modulating their activity. Fluorobenzamide's influence enhances binding affinity and specificity, facilitating detailed study of biological pathways and mechanisms.
相似化合物的比较
Compared to other compounds with similar structures, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride stands out due to its combination of functional groups. Similar compounds include:
2-Fluorobenzamides: : Lacking thiazole or dihydroisoquinoline elements, these are less versatile.
Thiazole-Benzamides: : Missing the dihydroisoquinoline part, they might show different biological activities.
Dihydroisoquinoline Derivatives: : Without the fluorobenzamide and thiazole, their application spectrum is narrower.
This compound's uniqueness stems from its comprehensive range of chemical functionalities and diverse application potential.
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-fluorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS.ClH/c21-18-8-4-3-7-17(18)19(25)23-20-22-16(13-26-20)12-24-10-9-14-5-1-2-6-15(14)11-24;/h1-8,13H,9-12H2,(H,22,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNHKYVAULKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(8E)-8-[(benzyloxy)imino]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B2778380.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-phenyloxane-4-carbonyl)piperidine](/img/structure/B2778384.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2778386.png)

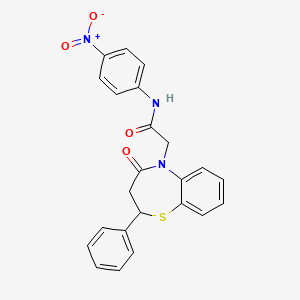

![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2778393.png)
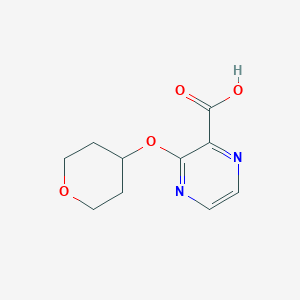
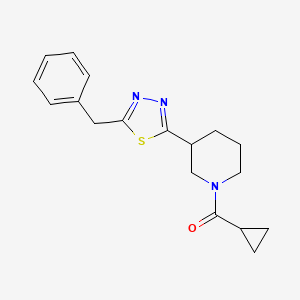
![2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide](/img/structure/B2778397.png)
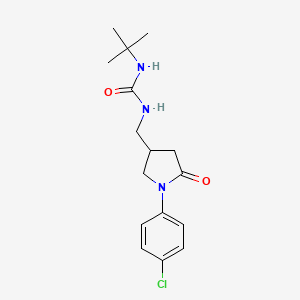
![1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2778399.png)
![4-(diethylsulfamoyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B2778402.png)
![N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2778403.png)
